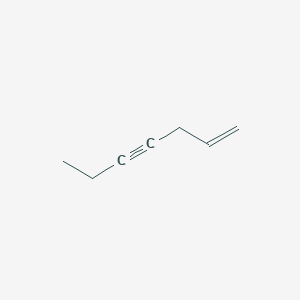![molecular formula C28H18O2 B019973 [9,9'-Biphenanthrene]-10,10'-diol CAS No. 110071-78-8](/img/structure/B19973.png)
[9,9'-Biphenanthrene]-10,10'-diol
Vue d'ensemble
Description
[9,9’-Biphenanthrene]-10,10’-diol is a chemical compound with the molecular formula C28H18O2 It is a derivative of biphenanthrene, characterized by the presence of hydroxyl groups at the 10 and 10’ positions
Applications De Recherche Scientifique
[9,9’-Biphenanthrene]-10,10’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Biphenanthrene]-10,10’-diol typically involves the reaction of biphenanthrene with suitable reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of oxidative conditions to achieve this transformation. For example, biphenanthrene can be treated with a strong oxidizing agent such as potassium permanganate in an acidic medium to yield [9,9’-Biphenanthrene]-10,10’-diol .
Industrial Production Methods
Industrial production of [9,9’-Biphenanthrene]-10,10’-diol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[9,9’-Biphenanthrene]-10,10’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of biphenanthrenequinone derivatives.
Reduction: Formation of dihydro-biphenanthrene derivatives.
Substitution: Formation of esters, ethers, or other substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[9,9’-Biphenanthrene]-10,10’-dithiol: Similar structure but with thiol groups instead of hydroxyl groups.
[9,9’-Biphenanthrene]-10,10’-dimethoxy: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
[9,9’-Biphenanthrene]-10,10’-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
10-(10-hydroxyphenanthren-9-yl)phenanthren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRSOVDICMIOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449871 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110071-78-8 | |
| Record name | [9,9'-Biphenanthrene]-10,10'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



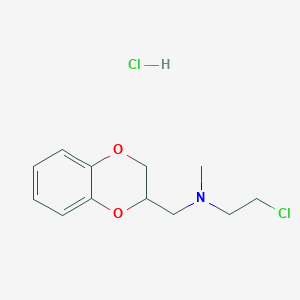
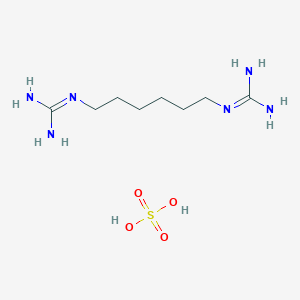
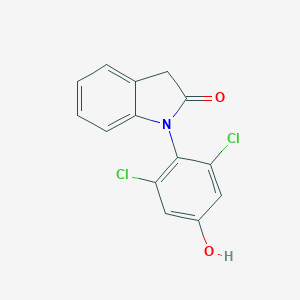
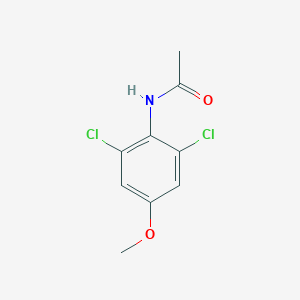


![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)





